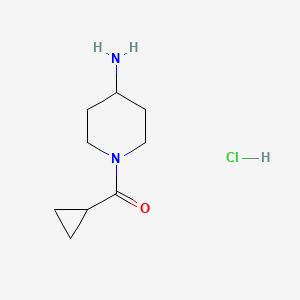
2-azido-N-(3-chloro-4-methylphenyl)acetamide
Overview
Description
2-Azido-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 g/mol. It is a significant intermediate for the synthesis of medicinal, agro-chemical, and pharmaceutical compounds . Azides, such as this compound, have found valuable applications in medicinal chemistry, molecular biology, and organic synthesis as intermediates for the preparation of heterocycles such as tetrazoles, triazolines, triazoles, etc .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol). These are dissolved in a mixture of ethanol/water (70:30) then refluxed for 24 hours at 80°C. After completion of the reaction (monitored by thin-layer chromatography, TLC), the 2-azido-N-(4-methylphenyl)acetamide precipitate is filtered and washed with cold water .Molecular Structure Analysis
The asymmetric unit of the compound comprises three independent molecules, two pairs of which differ significantly in the rotational orientation of the azido group and one pair having very similar conformations . The N—N—C—C torsion angles are 173.9 (2), 102.7 (2), and 173.6 (2) . In the crystal, each independent molecule forms N—H O hydrogen bonds with its glide-plane-related counterparts, forming zigzag chains extending along the c-axis direction .Chemical Reactions Analysis
Azides, such as this compound, are significant intermediates in the field of organic synthesis. They are used for the preparation of various heterocycles such as tetrazoles, triazolines, triazoles, etc .Scientific Research Applications
Metabolism and Herbicide Activity
Herbicide Metabolism and Comparative Toxicity : A study explored the metabolism of chloroacetamide herbicides, including their conversion into certain metabolites and the subsequent formation of potentially carcinogenic products. This research highlights the complex metabolic pathways involved in the biotransformation of these compounds, with a focus on human and rat liver microsomes (Coleman et al., 2000).
Soil Reception and Herbicide Efficacy : Another study investigated the reception and activity of specific chloroacetamide herbicides in soil treated with wheat straw and irrigation. This research is significant for understanding how agricultural practices and environmental factors influence the effectiveness and behavior of herbicides in crop production (Banks & Robinson, 1986).
Medical and Pharmacological Research
Anticancer, Anti-Inflammatory, and Analgesic Activities : One study synthesized derivatives of acetamide and assessed them for potential anticancer, anti-inflammatory, and analgesic activities. The results of this research may provide insights into the medical applications of similar compounds (Rani et al., 2014).
Chemoselective Acetylation in Drug Synthesis : The chemoselective acetylation of aminophenol using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, represents a significant advancement in drug synthesis and highlights the versatile applications of acetamide compounds in pharmaceuticals (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-azido-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6-2-3-7(4-8(6)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSFUXMDGYDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)




![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)
![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)






![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)